molecular formula C17H17N3S B2832002 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 337501-07-2

2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2832002
CAS No.: 337501-07-2
M. Wt: 295.4
InChI Key: SWACGRXYUNHHOO-UHFFFAOYSA-N
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Description

2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a polycyclic heteroaromatic compound featuring a fused cyclopentapyridine core. Key structural elements include:

  • Cyclopenta[b]pyridine scaffold: A five-membered cyclopentane ring fused to a pyridine ring, providing rigidity and planar geometry.
  • 2-[(Cyanomethyl)sulfanyl] substituent: A sulfur-containing group with a cyanomethyl moiety, contributing to nucleophilicity and redox activity.
  • 4-(Cyclohex-3-en-1-yl) group: A partially unsaturated cyclohexene ring, introducing conformational flexibility and moderate hydrophobicity.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c18-9-10-21-17-14(11-19)16(12-5-2-1-3-6-12)13-7-4-8-15(13)20-17/h1-2,12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWACGRXYUNHHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3CCC=CC3)C#N)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclopenta[b]pyridine core through a series of cyclization reactions, followed by the introduction of the cyanomethylthio and cyclohex-3-en-1-yl groups via nucleophilic substitution and addition reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides or amines. The reaction conditions typically involve the use of inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Key Structural Differences Synthetic Methods Potential Applications
Target Compound : 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-cyclopenta[b]pyridine-3-carbonitrile Reference structure with cyclohexenyl and cyanomethylsulfanyl groups. Likely cyclocondensation of functionalized cyclopentanone derivatives . Unknown but inferred: Drug intermediates, agrochemicals (based on sulfur/cyano motifs).
CAPD-1–CAPD-4 Derivatives (2-alkoxy-4-aryl-7-arylmethylidene analogues) Alkoxy groups at C2; aryl/methylidene substituents at C4 and C5. Cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile . Materials science (electronic properties), catalysis (aryl groups enable π-π interactions).
5-Acetyl-2-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile Pyridine ring instead of cyclopenta[b]pyridine; acetyl and methoxyphenyl groups at C4/C3. Multi-step synthesis involving sulfurization and cyclization . Crystallography studies (validated via SHELX ); antimicrobial agents (unconfirmed).
2-[(4-Nitrobenzyl)sulfanyl]-cyclohepta[b]pyridine-3-carbonitrile Larger cyclohepta[b]pyridine core; nitrobenzylsulfanyl group (strong electron-withdrawing). Unclear but possibly via nucleophilic substitution on preformed heterocycles . High-throughput phasing in crystallography (compatibility with SHELX pipelines ).
1-(4-Bromophenyl)-3-(trifluoromethylbenzylsulfanyl)-cyclopenta[c]pyridine-4-carbonitrile Cyclopenta[c]pyridine isomer; bromophenyl and trifluoromethyl groups (enhanced lipophilicity). Halogenation and sulfanylation of pyridine precursors . Pharmaceutical candidates (bromine/CF3 groups improve bioavailability and target binding).

Key Observations:

Structural Flexibility vs. Rigidity :

  • The target compound’s cyclohexenyl group introduces more conformational flexibility than fully aromatic substituents (e.g., CAPD derivatives’ aryl groups) . This could enhance binding to flexible biological targets but reduce thermal stability compared to rigid analogues.

Synthetic Accessibility :

  • Cyclocondensation routes (used for CAPD derivatives) are scalable but require precise control of substituents . The absence of electron-withdrawing groups (e.g., nitro, CF3) in the target compound may simplify synthesis compared to .

Crystallographic Behavior :

  • Derivatives like and have been structurally validated using SHELX , suggesting the target compound’s crystal structure could be resolved similarly, aiding in property optimization.

Biological Activity

The compound 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described using its IUPAC name and molecular formula. Its structure features a cyclopenta[b]pyridine core with a cyanomethyl sulfanyl group and a cyclohexenyl substituent, contributing to its unique chemical properties.

Molecular Formula

  • C : 16
  • H : 16
  • N : 3
  • S : 1

Structural Features

  • Cyclopenta[b]pyridine backbone
  • Cyanomethyl sulfanyl group
  • Cyclohexenyl moiety

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfur and nitrogen heterocycles have shown promise in inhibiting bacterial growth.
  • Neuroactive Properties : Analogous compounds have been studied for their interactions with neuropeptide receptors, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study investigating the antimicrobial properties of related compounds found that those with sulfanyl groups exhibited significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Neuropeptide Y Receptor Antagonism :
    • Research on structurally similar compounds revealed that certain derivatives acted as potent antagonists at the neuropeptide Y Y5 receptor, which is implicated in obesity and anxiety disorders. These findings suggest potential therapeutic applications for managing metabolic and psychological conditions.
  • Cytotoxicity Assays :
    • In vitro assays assessing cytotoxic effects indicated that the compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeCompound ReferenceObserved EffectReference Source
AntimicrobialSimilar Sulfanyl DerivativeInhibition of Gram-positive bacteria
Neuropeptide Y AntagonismRelated Cyclopenta CompoundPotent antagonist at Y5 receptor
CytotoxicityAnalogous CompoundSelective toxicity towards cancer cells

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